molecular formula C20H33NO5 B10778763 4-hydroxy-5,6-dimethoxy-3-tridecanoyl-1H-pyridin-2-one

4-hydroxy-5,6-dimethoxy-3-tridecanoyl-1H-pyridin-2-one

Cat. No.: B10778763
M. Wt: 367.5 g/mol
InChI Key: CZKPAGLXQOQNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-5,6-dimethoxy-3-tridecanoyl-1H-pyridin-2-one is a complex organic compound that belongs to the class of pyridinones. This compound is characterized by its unique structure, which includes a pyridinone ring substituted with hydroxy, methoxy, and tridecanoyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5,6-dimethoxy-3-tridecanoyl-1H-pyridin-2-one typically involves multi-step organic synthesis One common approach is the condensation of appropriate starting materials under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5,6-dimethoxy-3-tridecanoyl-1H-pyridin-2-one can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the tridecanoyl chain can be reduced to an alcohol.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its potential as a therapeutic agent.

    Medicine: It may have applications in drug development, particularly if it exhibits pharmacologically relevant properties.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-hydroxy-5,6-dimethoxy-3-tridecanoyl-1H-pyridin-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific context in which the compound is used and the nature of its interactions with these targets.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar core structure but differ in their substituents and overall properties.

    Indole derivatives: These compounds also contain a heterocyclic ring and exhibit a wide range of biological activities.

Uniqueness

4-hydroxy-5,6-dimethoxy-3-tridecanoyl-1H-pyridin-2-one is unique due to its specific combination of functional groups and the resulting chemical and biological properties

Properties

Molecular Formula

C20H33NO5

Molecular Weight

367.5 g/mol

IUPAC Name

4-hydroxy-5,6-dimethoxy-3-tridecanoyl-1H-pyridin-2-one

InChI

InChI=1S/C20H33NO5/c1-4-5-6-7-8-9-10-11-12-13-14-15(22)16-17(23)18(25-2)20(26-3)21-19(16)24/h4-14H2,1-3H3,(H2,21,23,24)

InChI Key

CZKPAGLXQOQNEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(=O)C1=C(C(=C(NC1=O)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.